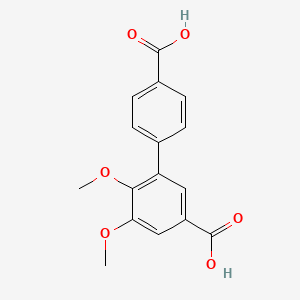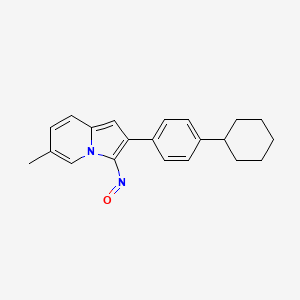
2-(4-Cyclohexylphenyl)-6-methyl-3-nitrosoindolizine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Cyclohexylphenyl)-6-methyl-3-nitrosoindolizine is a complex organic compound that belongs to the indolizine family. Indolizines are heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. The presence of a cyclohexylphenyl group and a nitroso group in its structure makes this compound particularly interesting for various chemical and biological studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Cyclohexylphenyl)-6-methyl-3-nitrosoindolizine typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring the availability of raw materials, and implementing efficient purification techniques. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.
化学反应分析
Types of Reactions
2-(4-Cyclohexylphenyl)-6-methyl-3-nitrosoindolizine can undergo various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amine derivatives.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the indolizine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitroso group can yield nitro derivatives, while reduction can produce amine derivatives.
科学研究应用
2-(4-Cyclohexylphenyl)-6-methyl-3-nitrosoindolizine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: Its potential therapeutic properties are explored in drug discovery and development, particularly for anti-inflammatory and anticancer agents.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-(4-Cyclohexylphenyl)-6-methyl-3-nitrosoindolizine involves its interaction with specific molecular targets and pathways. The nitroso group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The cyclohexylphenyl group can enhance the compound’s binding affinity and specificity for certain receptors, contributing to its biological effects.
相似化合物的比较
Similar Compounds
2-(4-Cyclohexylphenyl)propanoic acid: Known for its anti-inflammatory properties.
2-(4-Cyclohexylphenyl)ethanol: Used in the synthesis of various pharmaceuticals.
2-(4-Cyclohexylphenyl)acetonitrile: A precursor for the synthesis of other complex molecules.
Uniqueness
2-(4-Cyclohexylphenyl)-6-methyl-3-nitrosoindolizine stands out due to the presence of both a nitroso group and an indolizine ring in its structure. This combination imparts unique chemical reactivity and biological activity, making it a valuable compound for research and development in various fields.
属性
CAS 编号 |
7770-52-7 |
|---|---|
分子式 |
C21H22N2O |
分子量 |
318.4 g/mol |
IUPAC 名称 |
2-(4-cyclohexylphenyl)-6-methyl-3-nitrosoindolizine |
InChI |
InChI=1S/C21H22N2O/c1-15-7-12-19-13-20(21(22-24)23(19)14-15)18-10-8-17(9-11-18)16-5-3-2-4-6-16/h7-14,16H,2-6H2,1H3 |
InChI 键 |
SOYWCJXWWUBRDP-UHFFFAOYSA-N |
规范 SMILES |
CC1=CN2C(=CC(=C2N=O)C3=CC=C(C=C3)C4CCCCC4)C=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


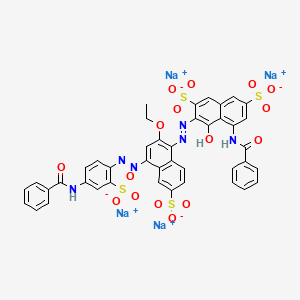

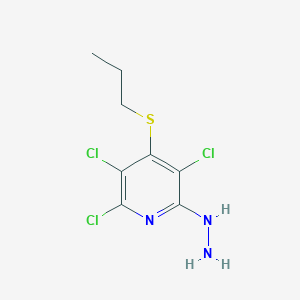

![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-tert-butylphenoxy)acetamide](/img/structure/B13804361.png)
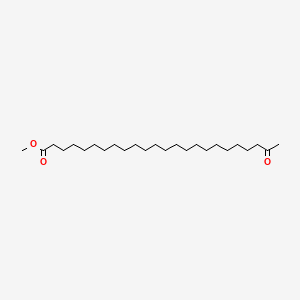
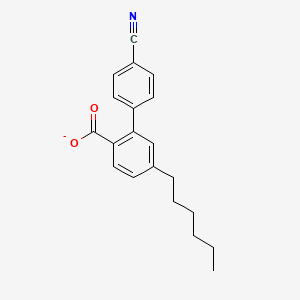
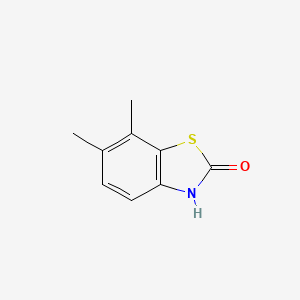
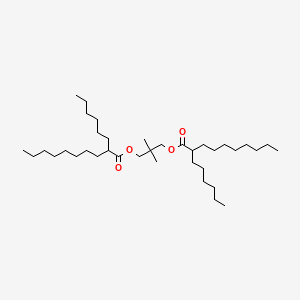
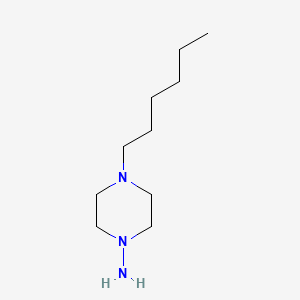
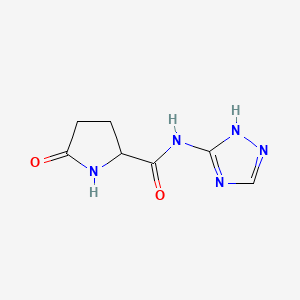
![Methyl 3-methyl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13804425.png)
![4-Chloro-3-[3-(3,5-dibromo-2-methoxyphenyl)prop-2-enoylcarbamothioylamino]benzoic acid](/img/structure/B13804441.png)
